

Spectroscopic Analysis of 3,4-Dichlorobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: *3,4-Dichlorobenzoic acid*

Cat. No.: *B181264*

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This guide provides a detailed overview of the spectroscopic data for **3,4-dichlorobenzoic acid**, a compound of interest in various fields of chemical research and development. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive spectroscopic profile of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **3,4-dichlorobenzoic acid** are summarized below.

^1H NMR Data

The ^1H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~8.0	d	~1.8	1H	H-2
~7.8	dd	~8.4, ~1.8	1H	H-6
~7.6	d	~8.4	1H	H-5
~13.5	br s	-	1H	-COOH

^{13}C NMR Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~166	-COOH
~138	C-4
~133	C-1
~132	C-5
~131	C-2
~130	C-6
~128	C-3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Frequency (cm ⁻¹)	Intensity	Assignment
~3000-2500	Broad	O-H stretch (carboxylic acid)
~1700	Strong	C=O stretch (carboxylic acid)
~1600, ~1475, ~1420	Medium-Strong	C=C stretch (aromatic ring)
~1300	Medium	C-O stretch
~900	Medium	O-H bend (out-of-plane)
~830, ~760	Strong	C-H bend (out-of-plane)
~880, ~700	Medium-Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method used for this purpose. [1][2]

m/z	Relative Intensity (%)	Assignment
190/192/194	~100 / ~65 / ~10	[M] ⁺ (Molecular ion)
173/175	~91 / ~60	[M-OH] ⁺
145/147	~39 / ~13	[M-COOH] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of **3,4-dichlorobenzoic acid** was dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, containing tetramethylsilane (TMS) as an internal standard. [3] The solution was then transferred to an NMR tube. ¹H and ¹³C NMR spectra were recorded on a spectrometer,

such as a Bruker Avance 400, operating at 400 MHz for ^1H and 100 MHz for ^{13}C nuclei.[3][4] Data for ^1H NMR are reported as chemical shift (δ) in parts per million (ppm) relative to TMS, with multiplicity (s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet), coupling constants (J) in Hertz (Hz), and integration.[4] ^{13}C NMR data are reported in terms of chemical shift (δ) in ppm.[4]

IR Spectroscopy

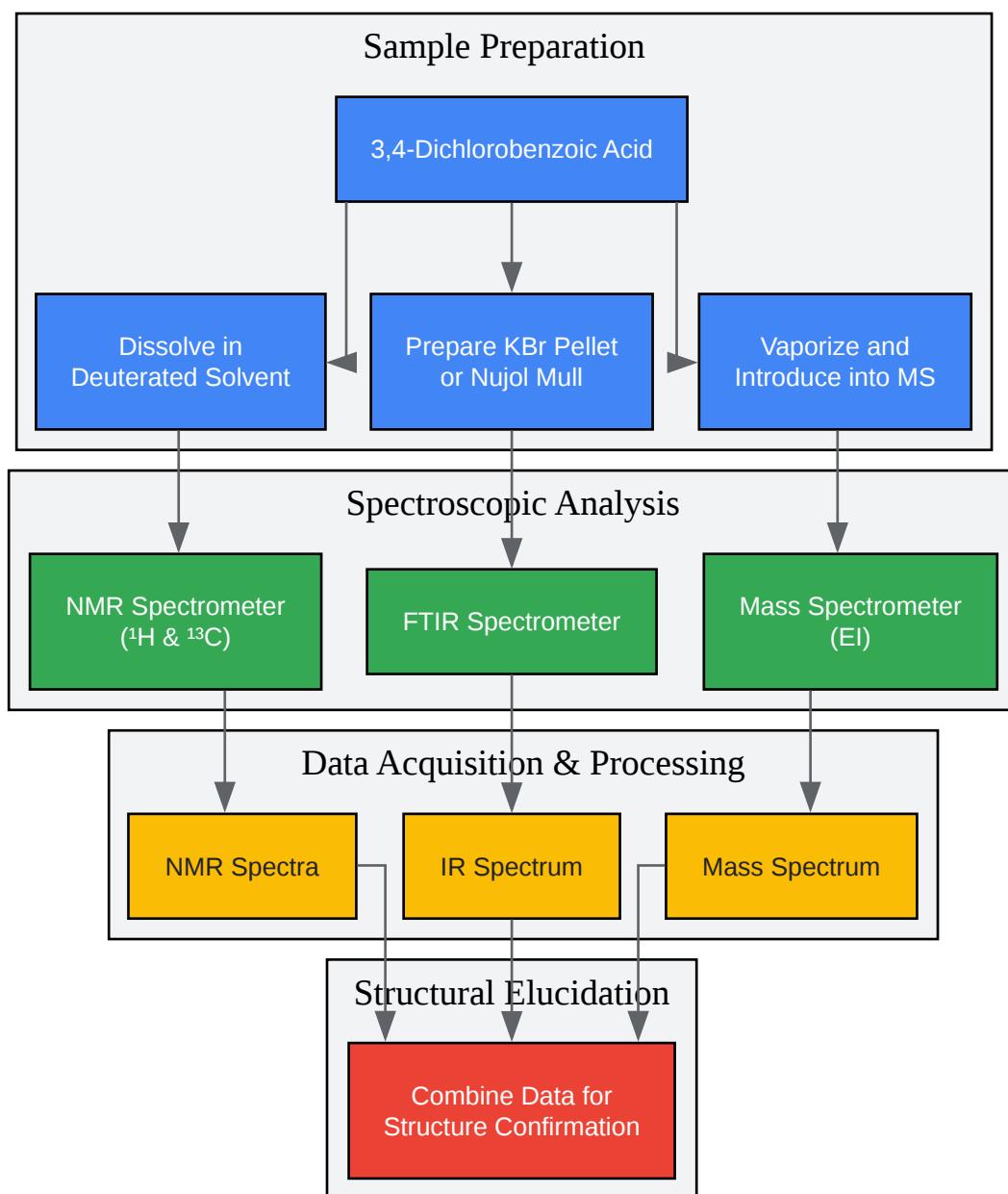
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet or a Nujol mull.[5] For the KBr pellet method, a small amount of the solid sample was ground with potassium bromide and pressed into a thin, transparent disk. For the Nujol mull technique, the solid was ground with Nujol (a mineral oil) to form a paste, which was then placed between two salt plates (e.g., NaCl or KBr). The prepared sample was then placed in the sample holder of the spectrometer and the spectrum was recorded.

Mass Spectrometry

The mass spectrum was acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.[1] The analysis was performed using Electron Ionization (EI) at an energy of 70 eV.[1] In this process, the sample was vaporized and then bombarded with a beam of high-energy electrons, causing the molecule to ionize and fragment. The resulting ions were then separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,4-dichlorobenzoic acid**.



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Caption: Workflow for spectroscopic analysis of **3,4-Dichlorobenzoic acid**.

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